3-(Butylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
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Overview
Description
3-(Butylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a synthetic organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and triazino-benzoxazepine cores, followed by the introduction of the butylsulfanyl and nitro groups. Common reagents and conditions include:
Starting Materials: Benzodioxole derivatives, triazino-benzoxazepine precursors
Reagents: Sulfur-containing reagents for the butylsulfanyl group, nitrating agents for the nitro group
Conditions: Controlled temperature and pH, use of solvents like dichloromethane or ethanol
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst, iron powder with acetic acid
Substitution: Halogenating agents, electrophilic aromatic substitution reagents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
- 6-(6-Nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
- 3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Uniqueness
The presence of both the butylsulfanyl and nitro groups in this compound imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-butylsulfanyl-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S/c1-2-3-8-32-21-23-20-18(24-25-21)12-6-4-5-7-14(12)22-19(31-20)13-9-16-17(30-11-29-16)10-15(13)26(27)28/h4-7,9-10,19,22H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOFCPIURQNXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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